6-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at the 6-position with a piperazine ring bearing a 3,4-dichlorophenylsulfonyl group. This structural motif is critical for its pharmacological activity, particularly in targeting enzymes such as phosphodiesterase-4 (PDE4) and other receptors. The sulfonyl-piperazine moiety enhances binding affinity and selectivity, while the triazolo-pyridazine core contributes to its metabolic stability and pharmacokinetic properties .
The compound is synthesized via multi-step reactions, including cyclization and substitution processes. For example, intermediates like 6-hydrazinyl-triazolo[4,3-b]pyridazine derivatives are generated by refluxing chlorinated precursors with hydrazine hydrate, followed by coupling with aromatic aldehydes or sulfonyl chlorides . Analytical data (e.g., NMR, IR, elemental analysis) confirm its purity and structural integrity .
Properties
IUPAC Name |
6-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N6O2S/c16-12-2-1-11(9-13(12)17)26(24,25)22-7-5-21(6-8-22)15-4-3-14-19-18-10-23(14)20-15/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVXSATVVDRWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine class of compounds that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound includes a triazolo-pyridazine core with a piperazine moiety substituted by a sulfonyl group and a dichlorophenyl group. The molecular formula is represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 466.37 g/mol
Antiproliferative Activity
Recent studies have indicated that compounds within the triazolo-pyridazine class exhibit significant antiproliferative activity against various cancer cell lines. The compound in focus has shown promising results in inhibiting cell growth in several models.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 0.008 | Inhibition of tubulin polymerization |
| SGC-7901 (Gastric) | 0.014 | G2/M phase arrest | |
| HT-1080 (Fibrosarcoma) | 0.012 | Induction of apoptosis |
The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. The compound has been shown to induce cell cycle arrest at the G2/M phase in A549 cells, leading to increased apoptosis rates.
Case Studies
-
In Vitro Studies :
- A study evaluated the effects of various triazolo-pyridazines on cancer cell lines including A549 and SGC-7901. The results demonstrated that the compound effectively inhibited cell proliferation with IC50 values comparable to established chemotherapeutic agents like CA-4 (Colchicine analog).
- Immunostaining assays confirmed significant alterations in microtubule structures upon treatment with the compound, indicating its role as a microtubule destabilizer.
-
Molecular Modeling :
- Molecular docking studies revealed that the compound binds effectively to the colchicine binding site on tubulin, further supporting its mechanism as a tubulin inhibitor.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profiles of 6-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine are compared below with analogous triazolo[4,3-b]pyridazine derivatives.
Key Findings from Comparative Studies
PDE4 Inhibition :
- The 3,4-dichlorophenylsulfonyl analog exhibits superior PDE4A/B selectivity (IC₅₀ < 10 nM) compared to its 2,3-dichloro analog, which shows reduced potency due to steric hindrance .
- Docking studies reveal that the 3,4-dichloro substitution optimizes hydrophobic interactions within the PDE4 catalytic pocket .
Anticancer Activity :
Antimicrobial Activity :
Androgen Receptor Antagonism :
- The ethyl-substituted analog (AZD3514) shows >90% AR inhibition at 1 µM by disrupting nuclear translocation, whereas bulkier substituents reduce solubility and efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
